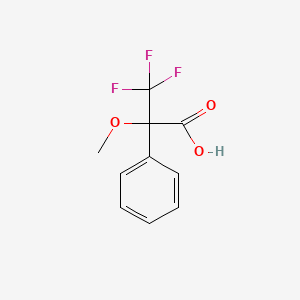

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Descripción

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYKJUXBWFATTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897007 | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81655-41-6, 56135-03-6 | |

| Record name | α-Methoxy-α-trifluoromethylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81655-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosher's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056135036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081655416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E015GCC0MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chiral Auxiliary-Mediated Approaches

The stereoselective synthesis of TFMPA hinges on the introduction of its trifluoromethyl and methoxy groups with precise spatial control. A widely adopted method involves the use of (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher’s acid chloride) as a chiral derivatizing agent. This approach leverages Sharpless asymmetric epoxidation conditions, where titanium tetraisopropoxide and diethyl tartrate induce enantioselectivity during the formation of the β-hydroxy ester intermediate. Subsequent oxidation with Jones reagent yields the carboxylic acid with an enantiomeric excess (ee) of 94–98%.

Organocatalytic Methods

Recent advances employ cinchona alkaloid catalysts to mediate the Michael addition of trifluoromethyl groups to α,β-unsaturated esters. For example, quinine-derived thioureas facilitate the addition of trimethyl(trifluoromethyl)silane to methyl cinnamate, achieving 89% ee at −20°C. Hydrolysis of the ester under basic conditions (2 M NaOH, 60°C) furnishes TFMPA in 82% yield.

Chlorination-Hydrolysis Sequential Routes

Thionyl Chloride-Mediated Chlorination

A traditional pathway involves the treatment of 3,3,3-trifluoro-2-methoxy-2-phenylpropanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the corresponding acyl chloride intermediate. Hydrolysis with aqueous sodium bicarbonate (NaHCO₃) at 0–5°C yields TFMPA with 75–85% purity. However, this method often produces side products such as α-chloro-α-methoxy-α-trifluoromethyltoluene (up to 12% by GC-MS), necessitating chromatographic purification.

Oxalyl Chloride-DMF Catalysis

A superior alternative utilizes oxalyl chloride [(COCl)₂] in hexane with catalytic dimethylformamide (DMF). This method converts TFMPA’s precursor to the acyl chloride within 1 hour at room temperature, avoiding thermal degradation. Filtration through Celite removes DMF-derived byproducts (e.g., N-(chloromethylene)-N-methylmethanaminium chloride), yielding 85–95% pure TFMPA after hydrolysis.

Enantiomeric Resolution Techniques

Kinetic Resolution via Lipases

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic TFMPA by selectively esterifying the (R)-enantiomer with methanol in tert-butyl methyl ether. The (S)-enantiomer remains unreacted, achieving 99% ee after 48 hours at 30°C. This method is limited by substrate inhibition at concentrations >0.5 M.

Diastereomeric Salt Formation

Reaction of racemic TFMPA with (1R,2S)-(−)-ephedrine in ethanol yields diastereomeric salts with differential solubility. Fractional crystallization at −20°C isolates the (S)-enantiomer with 91% recovery and 98% ee.

Industrial vs. Laboratory-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reaction control and scalability. For example, a two-stage reactor performs chlorination (using (COCl)₂ at 25°C) followed by hydrolysis (pH 7.5, 40°C), achieving 92% yield with >99% conversion.

Microwave-Assisted Synthesis

Laboratory protocols utilize microwave irradiation to accelerate ester hydrolysis. Treatment of methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate with 1 M HCl under 150 W microwave power for 10 minutes affords TFMPA in 88% yield, reducing reaction time by 70% compared to conventional heating.

Reaction Optimization and Challenges

Solvent Effects

Hexane emerges as the optimal solvent for chlorination reactions due to its low polarity, which minimizes DMFCl byproduct formation. Substituting hexane with dichloromethane (DCM) increases DMFCl contamination by 22%, reducing TFMPA purity to 73%.

Catalytic Efficiency

The molar ratio of DMF to oxalyl chloride critically influences yield. A 1:10 DMF:(COCl)₂ ratio maximizes conversion (98%) while minimizing side reactions. Excess DMF (>1 eq) promotes formate ester byproducts during derivatization.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Organic Chemistry

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid serves as a valuable building block for the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique reactivity profile attributed to the trifluoromethyl and methoxy groups.

Biological Research

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for drug development.

- Receptor Binding Studies : Its interaction with different receptors has been explored to understand its pharmacological potential .

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties:

- Anticonvulsant Activity : The (R)-enantiomer has demonstrated efficacy in modulating sodium channels and enhancing GABAergic transmission, making it relevant for epilepsy treatment .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with potential applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is used in the development of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating pharmaceuticals and other chemical products.

Case Study 1: Anticonvulsant Properties

Research conducted by Kusumi et al. demonstrated the anticonvulsant properties of the (R)-enantiomer of this compound. The study focused on its mechanism involving sodium channel stabilization and GABA receptor modulation. This research highlights the compound's potential as a therapeutic agent for epilepsy.

Case Study 2: Enzyme Inhibition

A study published in the Journal of Organic Chemistry explored the enzyme inhibition capabilities of this compound. The results indicated that it effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in drug design .

Mecanismo De Acción

The mechanism of action of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid involves its ability to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The methoxy and phenyl groups contribute to the compound’s ability to form stable complexes with proteins and enzymes, influencing their activity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

MαNP Acid [(R)-2-Methoxy-2-(1-naphthyl)propanoic Acid]

- Structural Differences : Replaces the phenyl group in MTPA with a 1-naphthyl group , enhancing steric bulk and π-π interactions .

- Applications : Superior to MTPA for enantioresolution of secondary alcohols via diastereomeric salt formation. Crystal structures reveal hierarchical assemblies driven by aromatic C–H⋯π interactions and methoxy-assisted salt bridges .

- Advantages : Higher chiral recognition efficiency in X-ray crystallography due to planar chirality and supramolecular packing .

2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic Acid

- Structural Differences: Contains a trifluoroethoxy group instead of methoxy and a methyl branch on the propanoic chain .

- The trifluoroethoxy group may alter electronic properties and solubility.

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid

- Structural Differences: Substitutes the methoxy group with an amino group, introducing basicity and hydrogen-bonding capability .

- Applications : Likely used in pharmaceutical synthesis rather than stereochemical analysis due to altered reactivity.

Physicochemical and Spectroscopic Properties

Actividad Biológica

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Mosher's acid , is an organic compound notable for its unique trifluoromethyl and methoxy groups attached to a phenyl ring. The compound has gained attention in medicinal chemistry due to its biological activities, particularly its enantiomers' effects on various biological pathways.

- Molecular Formula : C₁₀H₉F₃O₃

- Molar Mass : 250.17 g/mol

- Melting Point : 86-88 °C

- Solubility : Soluble in organic solvents (methanol, ethanol, acetonitrile); insoluble in water.

The compound exhibits chirality, existing as two enantiomers: (R)- and (S)-forms. The (R)-enantiomer is recognized for its therapeutic applications, particularly in epilepsy treatment as eslicarbazepine acetate.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its (R)-enantiomer. Key findings regarding its biological effects include:

- Anticonvulsant Properties : The (R)-enantiomer has been shown to stabilize the inactive state of voltage-gated sodium channels, preventing excessive neuronal firing. This mechanism underlies its effectiveness in treating epilepsy.

- Receptor Interactions : Studies indicate that the compound interacts with various receptors and enzymes, potentially modulating their activity. This includes inhibition of certain enzyme pathways and alteration of neurotransmitter systems.

- Toxicity Profile : While the compound shows therapeutic potential, it also presents some toxicity risks, including skin and eye irritation upon contact .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Sodium Channels : The (R)-enantiomer enhances GABAergic transmission and stabilizes sodium channels in their inactive state.

- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in neurotransmission and metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Efficacy

A study conducted on the efficacy of the (R)-enantiomer demonstrated significant anticonvulsant activity in animal models. The results indicated that doses leading to a stable plasma concentration effectively reduced seizure frequency without notable side effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

Q & A

Q. How is 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves coupling Mosher’s acid (this compound) with activated esters. For example, outlines a procedure using oxalyl chloride (1.72 equiv.) to convert the carboxylic acid to its acyl chloride, followed by reaction with N-hydroxyphthalimide (1.10 equiv.) in the presence of triethylamine (1.04 equiv.). Purification via column chromatography (10–25% EtOAc/hexanes) yields the target compound in 71% yield . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (room temperature for acylation).

Q. What are the standard methods for determining the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is commonly assessed via chiral derivatization. and 8 highlight its use as a chiral derivatizing agent (e.g., Mosher’s acid) to form diastereomeric esters with target alcohols or amines. These derivatives are analyzed using -NMR or HPLC with chiral stationary phases. For example, optical rotation data ( in methanol, ) provides a quantitative measure of enantiomeric excess (e.e.) .

Key Steps:

React the compound with a racemic substrate.

Separate diastereomers via chromatography.

Quantify e.e. using NMR splitting patterns or chromatographic peak integration.

Q. Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

- - and -NMR : Critical for confirming the trifluoromethyl group and methoxy-phenyl environment. -NMR signals appear as singlets near -70 ppm due to the CF group .

- X-ray crystallography : Used to resolve absolute configuration (e.g., SHELX software for small-molecule refinement; ).

- Mass spectrometry (HRMS) : Validates molecular formula (CHFO) with exact mass matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound under varying experimental conditions?

Methodological Answer: Contradictions in NMR shifts (e.g., splitting patterns or - coupling) may arise from solvent polarity, temperature, or dynamic processes. notes its solubility in polar (THF, CHCl) and nonpolar solvents (hexane), which affect conformational equilibria. To resolve discrepancies:

Conduct variable-temperature NMR to detect slow exchange processes.

Compare data across solvents (e.g., CDCl vs. DMSO-d).

Use --HOESY to probe spatial interactions between CF and methoxy groups .

Q. What are the mechanistic insights into its role as a chiral derivatizing agent in asymmetric synthesis?

Methodological Answer: The compound’s trifluoromethyl and methoxy groups create a steric and electronic environment that stabilizes diastereomeric transition states. and 18 suggest that the CF group enhances resolution by amplifying chemical shift differences in NMR. Mechanistically:

Q. How does the compound's stability in different solvents affect its application in long-term studies?

Methodological Answer: reports solubility in hexane, ether, and THF, but stability varies:

- Polar aprotic solvents (DMF, DMSO) : Promote slow hydrolysis of the methoxy group under acidic conditions.

- Nonpolar solvents (hexane) : Enhance shelf life but limit reactivity.

Stability Protocol:

Store at 2–8°C in inert atmospheres.

Monitor degradation via LC-MS (detect hydrolyzed products like 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid).

Q. How is the compound metabolized in biological systems, and what are the implications for toxicity studies?

Methodological Answer: identifies its metabolism via two pathways:

Detoxication : Glutathione conjugation → mercapturic acids (excreted within 2 days).

Toxification : Renal β-lyase cleavage → reactive intermediates → 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (excreted over 3 days).

Methodology for Metabolite Analysis:

- Collect urine samples post-exposure.

- Use GC-MS to quantify mercapturates and fluoromethoxypropanoic acid.

- Compare metabolic flux ratios (human vs. rodent models) to assess toxicity risks .

Data Contradiction Analysis Example

Conflicting reports on enantioselectivity in derivatization may arise from:

- Substrate steric bulk : Bulky groups reduce diastereomer resolution.

- Reaction temperature : Lower temperatures favor kinetic control, altering e.e.

- Counterion effects : Triethylamine vs. DMAP in acylation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.